Medrysone

概要

説明

準備方法

合成経路と反応条件: メドりゾンは、プロゲステロンから始まる一連の化学反応によって合成されます。 . 反応条件には通常、目的の修飾を実現するために特定の試薬と触媒の使用が含まれます。

工業生産方法: メドりゾンの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、最終製品の高収率と純度を確保するための高度な化学工学技術の使用が含まれます。生産プロセスは、メドりゾンの品質と一貫性を維持するために慎重に監視されます。

化学反応の分析

反応の種類: メドりゾンは、酸化、還元、置換反応を含むさまざまな化学反応を起こします . これらの反応は、メドりゾンの化学構造を修飾して薬理作用を強化するために不可欠です。

一般的な試薬と条件: メドりゾンに関与する化学反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . 温度やpHなどの反応条件は、目的の化学変換を実現するために最適化されます。

生成される主要な製品: メドりゾンの化学反応から生成される主要な製品には、さまざまなヒドロキシル化およびメチル化誘導体が含まれます . これらの誘導体は、潜在的な薬理作用と治療用途について研究されています。

科学研究への応用

メドりゾンは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります . 化学では、メドりゾンは、構造修飾がグルココルチコイド活性に与える影響を調べるためのモデル化合物として使用されます。生物学では、炎症と免疫応答のメカニズムを調査するために使用されます。 医学では、メドりゾンは主に、眼科疾患の治療における抗炎症作用のために使用されます

科学的研究の応用

Medrysone is a corticosteroid with anti-inflammatory properties, and research suggests it can foster myelin repair . Studies explore its use in models of demyelination, uveitis, and keratitis .

Scientific Research Applications

- Multiple Sclerosis Research: this compound has been investigated for its potential in treating multiple sclerosis, which is characterized by inflammation, loss of oligodendrocytes, and demyelination . Research indicates that this compound can induce the recovery of mature oligodendrocytes, enhance myelin expression, and promote node formation . Studies also suggest that this compound modulates astrocyte subpopulations, which may contribute to myelin regeneration .

- Models of Demyelination: this compound was tested in a chronic demyelination model using cuprizone to induce demyelination in mice, and the administration of this compound promoted remyelination in the corpus callosum .

- Ophthalmology: Research papers focus on this compound's clinical application, especially its topical use in ophthalmology. this compound 1.0% has been claimed to be as therapeutically effective as dexamethasone 0.1% . this compound has been evaluated in rabbit models of uveitis, fungal keratitis, and allergic conjunctivitis.

- Uveitis Models: In rabbit models of uveitis, topical this compound's effects on inflammatory responses have been studied, specifically its impact on blood-aqueous barrier breakdown, PGE2 production, and leukocyte infiltration.

- Fungal Keratitis Models: The impact of topical this compound on the incidence and progression of experimentally induced fungal keratitis in rabbits has been researched.

- Allergic Conjunctivitis Models: In rabbit models of allergic conjunctivitis, the ability of this compound to reduce elevated tear protein levels has been evaluated.

Preclinical Evidence

- Temporal Effects: Studies demonstrate that this compound promotes myelin repair by enhancing oligodendrocyte activity and myelin basic protein levels in a mouse model of demyelination.

- Dosage Effects: In a mouse model of multiple sclerosis, this compound treatment led to increased oligodendrocyte activity and myelin repair at specific dosages.

- Mechanistic Insights: this compound is involved in metabolic pathways, including the inhibition of phospholipase A2 activity, which reduces the release of arachidonic acid. It interacts with glucocorticoid receptors for transport and distribution within cells and tissues.

作用機序

メドりゾンは、細胞質のグルココルチコイド受容体に結合することで作用を発揮します . この受容体リガンド複合体は次に核に移行し、特定の遺伝子要素に結合して、炎症経路に関与する遺伝子の活性化または抑制につながります . . メドりゾンは、アラキドン酸の放出を阻害することで、炎症とその関連症状を効果的に軽減します。

類似化合物との比較

生物活性

Medrysone, a synthetic corticosteroid primarily used in ophthalmic treatments, has garnered attention for its potential biological activities beyond its initial therapeutic indications. This article explores the compound's anti-inflammatory properties, effects on myelin repair, and the results of recent research studies.

This compound (11β-hydroxy-6α-methylpregn-4-ene-3,20-dione) is structurally related to progesterone and exhibits anti-inflammatory effects by modulating immune responses. Its mechanism involves the inhibition of pro-inflammatory cytokines and the regulation of immune cell activity, making it a candidate for treating various inflammatory conditions, including multiple sclerosis (MS) and other neurodegenerative diseases.

Anti-Inflammatory Properties

Recent studies have highlighted this compound's ability to induce the production of new anti-inflammatory metabolites through microbial transformation. Research conducted by Bano et al. (2016) demonstrated that this compound underwent biotransformation with filamentous fungi, yielding several new metabolites that exhibited varying degrees of anti-inflammatory activity. The study employed cellular assays to evaluate the effects on T-cell proliferation and cytokine production, particularly focusing on tumor necrosis factor-alpha (TNF-α) inhibition and reactive oxygen species (ROS) production reduction .

Table 1: Summary of Anti-Inflammatory Effects

| Compound | Source | Cytokine Inhibition | T-cell Proliferation Inhibition | ROS Production Reduction |

|---|---|---|---|---|

| This compound | Synthetic | Moderate | Significant | Yes |

| Metabolite 1 | Cunninghamella blakesleeana | High | Moderate | Yes |

| Metabolite 2 | Neurospora crassa | Low | Significant | No |

Myelin Repair and Neuroprotection

In addition to its anti-inflammatory properties, this compound has been studied for its role in myelin repair. A significant study published in 2022 explored its effects on oligodendrocyte recovery and axonal remyelination in a chronic demyelination model. The findings indicated that this compound treatment led to enhanced recovery of mature oligodendrocytes, increased myelin expression, and improved node formation .

Key Findings from Myelin Repair Studies

- Oligodendrocyte Recruitment : this compound facilitated the recruitment of oligodendrocyte precursor cells (OPCs), promoting their differentiation into mature oligodendrocytes.

- Astrocyte Modulation : The drug influenced astrocyte polarization, shifting neurotoxic profiles to non-neurotoxic states, which is crucial for creating a conducive environment for myelin repair.

- Regenerative Potential : The study identified a correlation between this compound treatment and the expression of genes associated with myelination in astrocytes .

Case Studies and Clinical Implications

Research has also focused on repurposing this compound for treating multiple sclerosis due to its promising effects on myelin repair mechanisms. Dr. Markley Silva Oliveira Jr.'s research emphasized the drug's potential to expedite recovery processes in MS patients by leveraging existing FDA approvals for faster clinical application .

特性

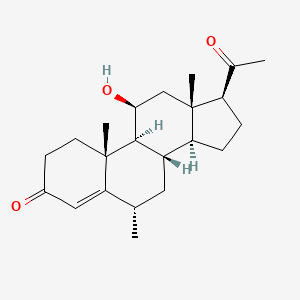

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17S)-17-acetyl-11-hydroxy-6,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h10,12,15-17,19-20,25H,5-9,11H2,1-4H3/t12-,15-,16+,17-,19-,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZENKSODFLBBHQ-ILSZZQPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045371 | |

| Record name | Medrysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Medrysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.37e-02 g/L | |

| Record name | Medrysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

There is no generally accepted explanation for the mechanism of action of ocular corticosteroids. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Initially, the drug binds to the glucocorticoid receptor in the cytosol. This migrates to the nucleus and binds to genetic elements which cause activation and repression of the involved genes in the inflammatory pathway. | |

| Record name | Medrysone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00253 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2668-66-8 | |

| Record name | Medrysone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2668-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medrysone [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002668668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medrysone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00253 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | medrysone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Medrysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Medrysone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEDRYSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2UFC189XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Medrysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156.5 °C | |

| Record name | Medrysone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00253 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Medrysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does medrysone exert its anti-inflammatory effects?

A: this compound, similar to other glucocorticoids, interacts with specific intracellular glucocorticoid receptors. [] This interaction leads to the formation of a complex that binds to DNA, thereby modifying gene expression. [] Consequently, the synthesis of certain anti-inflammatory proteins is induced, while the production of some inflammatory mediators is inhibited. [] This process culminates in a reduction of chronic inflammation and autoimmune reactions. []

Q2: Does this compound influence prostaglandin E2 (PGE2) levels in cases of ocular inflammation?

A: Yes, research indicates that topical application of this compound can significantly inhibit the increase in PGE2 levels in the aqueous humor of rabbit eyes with experimentally induced uveitis. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C22H32O3 and a molecular weight of 344.49 g/mol.

Q4: Is there information available about this compound's compatibility with various materials or its stability under specific conditions in the provided research?

A4: The provided research papers primarily focus on this compound's biological activity and clinical effects. Information regarding its material compatibility and stability under various conditions is limited in these studies.

Q5: Do the provided research articles indicate any catalytic properties of this compound or its application in catalytic reactions?

A5: The research papers provided focus on the pharmacological properties and clinical applications of this compound. There is no mention of catalytic properties or applications for this compound.

Q6: Have computational methods been employed to study this compound's interactions or predict its activity?

A6: While computational chemistry techniques are valuable for drug discovery, the provided research papers primarily focus on in vitro and in vivo studies of this compound. Information about computational studies or models related to this compound is limited in this context.

Q7: What is known about the stability of this compound in various formulations?

A: The provided research papers primarily focus on the clinical application of this compound, particularly its topical use in ophthalmology. [, , , ] While the papers mention the use of this compound in various formulations like suspensions and ointments, [, ] detailed investigations on the long-term stability of these formulations under different conditions are not extensively discussed.

Q8: Does the provided research discuss SHE (Safety, Health, and Environment) regulations specifically related to this compound?

A8: The research articles primarily concentrate on this compound's biological activity and clinical use. Specific details regarding SHE regulations are not extensively covered within these research papers.

Q9: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A9: The provided research papers do not delve deeply into the detailed pharmacokinetic profile of this compound. Further research is needed to elucidate its ADME properties fully.

Q10: What models have been used to investigate the efficacy of this compound?

A10: Researchers have used various experimental models to assess this compound's efficacy. These include:

- Rabbit models of uveitis: Intravenously administered human serum albumin (HSA) in rabbits, previously sensitized with intravitreal HSA, induces uveitis. [] This model has been utilized to evaluate the effects of topical this compound on inflammatory responses, particularly its impact on blood-aqueous barrier breakdown, PGE2 production, and leukocyte infiltration. []

- Rabbit models of fungal keratitis: Researchers have investigated the impact of topical this compound on the incidence and progression of experimentally induced fungal keratitis in rabbits. []

- Rabbit models of allergic conjunctivitis: This model involves instilling Timothy grass pollen into the eyes of human subjects to elicit an allergic response, which is then assessed by measuring tear protein concentration. Various eye medications, including this compound, have been evaluated for their ability to reduce elevated tear protein levels. []

Q11: Is there evidence of resistance developing to this compound treatment?

A11: The development of resistance to this compound is not a primary focus within the provided research articles. More research is needed to ascertain the potential for resistance development with this compound treatment.

Q12: What are the known toxicological effects of this compound?

A12: While this compound is generally well-tolerated, some studies indicate potential adverse effects.

Q13: Are there specific drug delivery strategies being explored for this compound?

A13: The research papers mainly focus on conventional topical administration of this compound, especially in ophthalmology. Targeted drug delivery strategies are not extensively discussed within these research articles.

Q14: Are there specific biomarkers associated with this compound's efficacy or safety?

A14: The identification of specific biomarkers to predict this compound efficacy or monitor its potential adverse effects is not a central focus within these research papers.

Q15: What analytical methods have been used to study this compound?

A15: The research papers describe the use of various analytical techniques for studying this compound's effects:

- Slit-lamp examination: This technique is used to assess ocular inflammation in rabbit models of uveitis and keratitis. [, ] Researchers use this method to evaluate the severity of hyperemia, flare, and cellular infiltration in the anterior chamber of the eye. [, ]

- Aqueous humor analysis: In studies involving rabbit models of uveitis, researchers collect aqueous humor samples to analyze the levels of various inflammatory markers. [] These include protein content, ascorbic acid levels, and PGE2 concentration, providing insights into the drug's impact on blood-aqueous barrier integrity and inflammatory mediator production. []

- Tear protein measurement (Refractometry): In a human model of allergic conjunctivitis, refractometry is employed to quantify protein concentration in tears. [] This method allows researchers to assess the effectiveness of various eye medications, including this compound, in reducing allergen-induced tear protein elevation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。